N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzodioxol moiety fused to a thiazole ring, with a 3-methyl-1,2-oxazole-5-carboxamide substituent. The benzodioxol group (a methylenedioxy bridge) is a common pharmacophore in medicinal chemistry, contributing to metabolic stability and binding affinity in various therapeutic agents .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-8-4-13(22-18-8)14(19)17-15-16-10(6-23-15)9-2-3-11-12(5-9)21-7-20-11/h2-6H,7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJHNXRGFLPPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Benzodioxole moiety
- Thiazole ring
- Oxazole structure
- Carboxamide functional group
These components contribute to its diverse biological activities.
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
- Antimicrobial Activity : The presence of heterocyclic rings enhances its interaction with microbial targets.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. A study evaluating various oxazole derivatives reported that compounds similar in structure displayed effective inhibition against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/ml) against Bacteria |
|---|---|
| Compound A | 0.8 (E. coli) |
| Compound B | 1.6 (S. aureus) |
| Compound C | 3.2 (Candida albicans) |
These results suggest that the compound could be effective against resistant strains of bacteria and fungi .
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. In vitro studies have shown promising results against Mycobacterium tuberculosis:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| IT10 | 2.32 | High |
| IT06 | 15.22 | Moderate |
These findings highlight the selective inhibition of M. tuberculosis while showing minimal toxicity towards human cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to the target structure:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial properties, finding that modifications to the benzodioxole moiety significantly enhanced activity against both Gram-positive and Gram-negative bacteria.
- Docking Studies : Molecular docking studies indicated that the compound binds effectively to active sites of target enzymes in M. tuberculosis, suggesting a rational basis for its observed biological activity .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 342.36 g/mol. Its structure features a benzodioxole moiety linked to thiazole and oxazole rings, which are known for their biological activity.
Anticancer Activity
Numerous studies have indicated that compounds containing thiazole and oxazole moieties exhibit promising anticancer properties. For instance, derivatives of thiazole have shown significant activity against various cancer cell lines.
Case Study: Anticancer Screening
In a study evaluating the anticancer activity of related thiazole derivatives, compounds demonstrated percent growth inhibition (PGI) against multiple cancer cell lines. For example:
- Compound A showed a PGI of 86.61% against SNB-19 cells.
- Compound B showed moderate activity with a PGI of 67.55% against HOP-92 cells.
These findings suggest that N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide could potentially exhibit similar or enhanced anticancer effects due to its unique structural features .
Antimicrobial Properties
The antimicrobial potential of thiazole derivatives has also been widely studied. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
In vitro studies have shown that certain thiazole-containing compounds possess significant antimicrobial activity:
- Compounds derived from thiazole exhibited promising results against Staphylococcus aureus and Escherichia coli.
These results highlight the potential application of this compound as a lead compound for developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how these compounds interact with biological targets. For instance, docking simulations have been performed to predict the binding affinity of this compound with various receptors involved in cancer proliferation and microbial resistance.
Table 2: Docking Results
| Compound Name | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl- | EGFR | -9.8 |
| N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl- | DNA Topoisomerase II | -8.7 |
These studies provide insights into the potential mechanisms by which this compound exerts its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in heterocyclic cores, substituents, and linker groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Core Heterocycles :
- The target compound employs a thiazole ring linked to benzodioxol, while analogs like 3-(1,3-benzodioxol-5-yl)-...oxadiazole-5-carboxamide (Table 1) use oxadiazole, which is more electron-deficient and may influence binding to targets like enzymes or receptors .
- Compound 78 (Table 1) incorporates a cyclopropane ring, which rigidifies the structure and may enhance metabolic stability compared to flexible linkers in other analogs .
The thioxo group in the same compound replaces a carbonyl oxygen, increasing sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
